molecular formula C10H12ClNO3 B3339988 Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride CAS No. 1423033-34-4

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

Cat. No.: B3339988
CAS No.: 1423033-34-4
M. Wt: 229.66
InChI Key: FEIWFQAVAJMOAG-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride (CAS: 873862-33-0) is a benzooxazine derivative with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . It is a research-grade compound with a purity >95%, designed for non-human experimental use. Key properties include:

  • Solubility: Requires solvents like DMSO or DMF for stock solutions.
  • Storage: Stable at 2–8°C for short-term use; long-term storage at -80°C (6 months) or -20°C (1 month) .
  • Applications: Cited in 30+ studies (Google Scholar score: 5/5), suggesting relevance in pharmacological or material science research .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIWFQAVAJMOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-34-4
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with methyl chloroformate can lead to the formation of the oxazine ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput mechanochemical methods. These methods allow for the parallel synthesis of multiple samples, increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit antitumor properties. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

CYP Enzyme Inhibition

This compound acts as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A2. Such inhibition can be crucial in drug metabolism studies and the development of pharmaceuticals that require modulation of metabolic pathways . Understanding its interaction with CYP enzymes can lead to safer drug formulations by minimizing adverse drug interactions.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by potentially reducing oxidative stress and inflammation in neuronal cells .

Polymer Chemistry

The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its unique structure allows for the modification of polymer matrices, potentially leading to materials with improved durability and functionality .

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in developing dyes and pigments for various applications in textiles and coatings. Its stability under light exposure makes it suitable for outdoor applications where colorfastness is essential .

Case Studies

Study Focus Findings
Study on Antitumor ActivityEvaluated against various cancer cell linesShowed significant inhibition of cell proliferation
CYP Inhibition StudyInteraction with CYP enzymesIdentified as a selective inhibitor of CYP1A2
Neuroprotection ResearchEffects on neuronal cellsExhibited potential neuroprotective effects against oxidative stress

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate Hydrochloride and Analogues

Compound Name (CAS) Molecular Formula M.W. (g/mol) Substituents Solubility/Storage Purity Applications
Target Compound (873862-33-0) C₁₀H₁₂ClNO₃ 229.66 8-carboxylate ester DMSO/DMF; 2–8°C >95% Research (broad)
8-Methyl analogue (850896-45-6) C₉H₁₂ClNO 185.65 8-methyl RT storage N/A Synthetic intermediate
6-Chloro-8-carboxylic acid (134372-47-7) C₉H₈ClNO₃ 213.62 6-Cl, 8-COOH N/A; cool/dry storage ≥99% Pharmaceutical intermediates
6,8-Dichloro analogue (105679-37-6) C₈H₇Cl₂NO 204.06 6-Cl, 8-Cl N/A N/A Precursor for further synthesis
Methyl 6-chloro-4-methyl-3-oxo derivative (139329-90-1) C₁₁H₁₀ClNO₃ 239.66 6-Cl, 4-methyl, 3-oxo, 8-carboxylate N/A N/A Bioactive compound research

Structural and Functional Differences

  • Substituent Effects: The carboxylate ester in the target compound enhances lipophilicity compared to the carboxylic acid in 134372-47-7, which may improve membrane permeability . The 3-oxo group in 139329-90-1 adds hydrogen-bonding capacity, which could influence target binding in biological systems .

Physicochemical Properties

  • Solubility : The target compound requires polar aprotic solvents (DMSO/DMF), whereas the 8-methyl analogue (850896-45-6) is stable at room temperature, suggesting higher inherent stability .
  • Stability : The dichloro analogue (105679-37-6) has a lower molecular weight (204.06 vs. 229.66) but lacks solubility data, limiting direct comparisons .

Research Findings and Implications

  • Biological Activity : Chlorinated analogues (e.g., 134372-47-7) show promise as antibacterial agents, while the target compound’s ester group may optimize pharmacokinetics .
  • Thermodynamic Stability : Semi-empirical studies (AM1 method) on benzothiazines suggest that substituents like nitro or benzoyl groups stabilize conformers, a factor that may extend to benzooxazines .
  • Industrial Relevance : High-purity analogues (e.g., 134372-47-7 at ≥99%) are prioritized for pharmaceutical manufacturing, whereas the target compound serves exploratory research .

Biological Activity

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11NO3·HCl
  • Molecular Weight : 227.66 g/mol
  • CAS Number : 134372-61-5

Synthesis

The synthesis of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been reported through various methods involving cyclization reactions of appropriate precursors. The synthetic pathway typically includes the formation of the oxazine ring followed by carboxylation to yield the final product .

Anticancer Activity

Research has demonstrated that certain derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant anticancer properties. For example:

  • Cell Line Studies : A study evaluated a library of oxazine derivatives on HepG2 cells under hypoxic conditions. Compound derivatives showed selective inhibition of hypoxic cancer cell growth with IC50 values as low as 10 μM while sparing normoxic cells .
  • Mechanism of Action : The anticancer activity is attributed to the downregulation of hypoxia-inducible factors (HIF-1α), which are critical in tumor growth and survival under low oxygen conditions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related oxazine compounds:

  • Antitubercular Activity : In vitro tests against Mycobacterium tuberculosis showed minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL for various derivatives .
  • General Antibacterial Activity : Some compounds exhibited effective antibacterial activity with MIC values between 7 to 25 μg/mL against various bacterial strains .

Case Studies

StudyCompound TestedBiological ActivityIC50 (μM)
Compound 10Hypoxic cancer cell inhibition10 ± 3.7
Various derivativesAntitubercular activity5.98 - >30
Novel derivatives5-HT6 receptor antagonismSubnanomolar

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets:

  • Binding Affinity : Derivatives showed strong binding affinities to targets such as the 5-HT6 receptor, indicating potential for neurological applications .
  • Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly influenced biological activity, suggesting that further optimization could enhance efficacy .

Q & A

Basic: What synthetic routes are recommended for preparing Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclization of substituted aminophenol derivatives with methyl chloroformate under acidic conditions. For analogs like ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, nucleophilic substitution followed by intramolecular cyclization in ethanol/HCl yields the core structure (purity ≥95%) . Optimization strategies:

  • Reagent stoichiometry: Maintain a 1:1.2 molar ratio of starting amine to methyl chloroformate to minimize side products.
  • Catalysts: Use p-toluenesulfonic acid (0.5 eq) to accelerate cyclization at 80°C.
  • Workup: Quench with ice-cold water to precipitate the hydrochloride salt, achieving yields >75% .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents on URAT1 inhibition?

Methodological Answer:
SAR studies focus on substitutions at positions 5, 6, and 8 of the benzoxazine core. Key findings from URAT1 inhibitor development include:

  • Position 8: Carboxylate esters (e.g., methyl) enhance solubility and binding to the URAT1 hydrophobic pocket.
  • Position 5: Bromo or chloro substituents increase potency (IC50 reduction by 30–50%) due to halogen bonding with Arg47 .
  • Methodology:
    • In vitro assays: Test analogs against URAT1-transfected HEK293 cells using [14C]-urate uptake inhibition.
    • Crystallography: Co-crystallize derivatives with URAT1 (PDB: 6N8X) to map interactions.
    • Hybridization: Introduce thienopyrimidinone moieties to improve metabolic stability (t1/2 > 4 hours in human hepatocytes) .

Basic: What analytical techniques ensure structural fidelity and purity of this compound?

Methodological Answer:

  • HPLC-UV: Use a C18 column (acetonitrile/0.1% TFA gradient) to confirm ≥95% purity. Retention time: ~8.2 min .
  • LC-MS: ESI+ mode for molecular ion confirmation ([M+H]+ m/z 256.1; Cl isotope pattern confirms hydrochloride ).
  • NMR: Key signals in DMSO-d6:
    • Methyl ester: δ 3.72 (s, 3H).
    • Aromatic protons: δ 6.88 (d, J=8.4 Hz, 1H), 7.25 (s, 1H) .
  • Elemental Analysis: Theoretical for C11H12ClNO3: C 51.68%, H 4.73%, N 5.48% (deviation <0.3% acceptable) .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of benzoxazine derivatives?

Methodological Answer:
Contradictions often arise from pharmacokinetic limitations:

  • Metabolic stability: Conduct microsomal assays (human liver microsomes, NADPH) to identify oxidation hotspots (e.g., methyl ester hydrolysis).
  • Plasma protein binding: Use equilibrium dialysis to measure free fraction; >90% binding reduces bioavailability .
  • In vivo correlation: Administer analogs to Sprague-Dawley rats (IV/PO) and calculate absolute bioavailability. Adjust logP (target 2–3) via fluorination to enhance permeability .

Basic: What storage protocols preserve the stability of this hydrochloride salt?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials under argon to prevent ester hydrolysis .
  • Moisture control: Use silica gel desiccants; monitor via Karl Fischer titration (<0.5% H2O) .
  • Avoid freeze-thaw cycles: Aliquot into single-use vials to prevent crystal lattice disruption .

Advanced: Which computational strategies predict β2-adrenergic receptor binding for benzoxazine derivatives?

Methodological Answer:

  • Docking: Use AutoDock Vina with β2AR crystal structure (PDB: 2RH1). Focus on interactions with Ser203, Asp113, and Tyr316 .
  • MD Simulations: Run 100 ns simulations (GROMACS) to assess binding stability; RMSD <2 Å indicates stable complexes.
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent effects (e.g., methyl vs. ethyl esters) on binding .

Basic: How to troubleshoot low yields during hydrochloride salt formation?

Methodological Answer:

  • Solvent choice: Use anhydrous diethyl ether for precipitation. Add hexane (20% v/v) to reduce polarity if oiling occurs .
  • HCl gas: Introduce gaseous HCl slowly (bubbling rate 0.5 L/min) to avoid localized acidity.
  • Seeding: Add pure hydrochloride crystals to induce crystallization. Centrifuge at 10,000 rpm for 5 min .

Advanced: How to minimize off-target effects in MABA (muscarinic antagonist/β2 agonist) compounds?

Methodological Answer:

  • Selectivity screening: Compare IC50 at M3 receptors vs. β2AR (calcium flux for M3, cAMP for β2). Aim for >100-fold selectivity .
  • In vivo models: Use guinea pig bronchoconstriction assays (histamine challenge) to correlate target engagement with reduced side effects.
  • Co-crystallization: Resolve ligand-receptor structures to guide substitutions (e.g., bulkier groups at position 8 reduce muscarinic activity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

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